molecular formula C11H19NO B13260537 1-Azaspiro[5.5]undecan-4-one, 1-methyl- CAS No. 143446-64-4

1-Azaspiro[5.5]undecan-4-one, 1-methyl-

Cat. No.: B13260537
CAS No.: 143446-64-4
M. Wt: 181.27 g/mol
InChI Key: CACRJFOYGZESQL-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Chemical Research

Spirocyclic systems, characterized by two rings sharing a single common atom, are increasingly recognized for their importance in chemical research, particularly in drug discovery and materials science. Their inherent three-dimensional architecture offers a distinct advantage over flat aromatic systems by enabling more specific and complex interactions with biological targets like proteins. This three-dimensionality allows for the precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity.

The inclusion of sp³-hybridized carbon-rich spirocyclic scaffolds can also improve the physicochemical properties of drug candidates. By increasing the fraction of sp³ carbons (Fsp³), a measure of molecular complexity and saturation, these scaffolds can lead to better solubility, metabolic stability, and pharmacokinetic profiles, thereby increasing the likelihood of success in clinical development. Consequently, spirocyclic motifs are considered "privileged scaffolds" as they are frequently found in natural products and have been successfully incorporated into a wide range of approved drugs.

Overview of Azaspiro[5.5]undecane Core Structures in Natural Products and Advanced Synthetic Compounds

The azaspiro[5.5]undecane core is a prominent heterocyclic scaffold found in a number of natural products and synthetic compounds of medicinal interest. This nitrogen-containing spirocyclic system has attracted significant attention from synthetic chemists due to its challenging structure and the potent biological activities associated with molecules that contain it. The development of synthetic routes to the azaspiro[5.5]undecane ring system is a key objective for accessing these important molecules and their analogues.

The most notable natural products possessing the 1-azaspiro[5.5]undecane skeleton are the histrionicotoxin (B1235042) (HTX) alkaloids. researchgate.net These complex neurotoxins were first isolated from the skin extracts of the Colombian poison dart frog, Dendrobates histrionicus. wikipedia.org The histrionicotoxin family of alkaloids is characterized by the central 1-azaspiro[5.5]undecane core, typically featuring an alcohol at the C-8 position and two unsaturated side chains of varying lengths at the C-2 and C-7 positions. tandfonline.com

These alkaloids are potent non-competitive inhibitors of the nicotinic acetylcholine (B1216132) receptor (nAChR) ion channel, making them valuable tools in neurophysiology for studying ion channel function. wikipedia.org The unique molecular architecture and significant biological activity of histrionicotoxins have made them a compelling target for total synthesis. researchgate.net Over the past several decades, numerous research groups have developed strategies to construct the challenging azaspirocyclic core and install the requisite side chains, leading to dozens of formal and total syntheses of various members of the alkaloid family. rsc.orgnih.gov

Table 1: Selected Histrionicotoxin Alkaloids

Alkaloid Name Molecular Formula Key Structural Features
Histrionicotoxin (HTX-283A) C₁₉H₂₅NO 1-Azaspiro[5.5]undecane core with two five-carbon side chains containing enyne functionalities.
Perhydrohistrionicotoxin C₁₉H₃₇NO The fully saturated analogue of HTX-283A, with all double and triple bonds in the side chains reduced.

The azaspiro[5.5]undecane framework is considered a privileged scaffold in medicinal chemistry due to its frequent appearance in biologically active compounds and its favorable three-dimensional structure. nih.gov Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, making them valuable starting points for drug discovery programs.

Derivatives of the azaspiro[5.5]undecane core, such as di- and triazaspiro[5.5]undecanes, have been investigated for a wide range of therapeutic applications. nih.govnih.govresearchgate.netsoton.ac.uk These scaffolds have been incorporated into compounds designed to treat obesity, pain, cancer, and cardiovascular disorders. nih.govnih.govresearchgate.net For instance, 3,9-diazaspiro[5.5]undecane-based compounds have been developed as potent antagonists for the γ-aminobutyric acid type A (GABA-A) receptor, while 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been identified as potent and selective inhibitors of the METTL3 enzyme, a target in cancer therapy. nih.govresearchgate.netsoton.ac.uk

The rigid, well-defined conformational nature of the spirocyclic system allows medicinal chemists to design molecules with optimized presentations of pharmacophoric elements for interaction with receptor binding sites. This structural rigidity can reduce the entropic penalty upon binding, potentially leading to higher potency. The versatility of the azaspiro[5.5]undecane scaffold continues to make it an attractive and promising core structure for the development of new therapeutic agents. nih.gov

Table 2: Compound Names Mentioned

Compound Name
1-Azaspiro[5.5]undecan-4-one, 1-methyl-
Histrionicotoxin
Histrionicotoxin 235A
Perhydrohistrionicotoxin
3,9-diazaspiro[5.5]undecane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143446-64-4

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-methyl-1-azaspiro[5.5]undecan-4-one

InChI

InChI=1S/C11H19NO/c1-12-8-5-10(13)9-11(12)6-3-2-4-7-11/h2-9H2,1H3

InChI Key

CACRJFOYGZESQL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)CC12CCCCC2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Azaspiro 5.5 Undecan 4 One, 1 Methyl and Structural Analogues

Strategic Approaches to the 1-Azaspiro[5.5]undecane Ring System

The synthesis of the 1-azaspiro[5.5]undecane ring system, central to natural products like the histrionicotoxin (B1235042) alkaloids, presents a significant synthetic challenge that has been met with a variety of innovative strategies. These alkaloids, isolated from the skin of poison arrow frogs of the Dendrobates genus, feature a spiropiperidine core and have garnered considerable attention from the synthetic community due to their unique structure and biological activity.

Stereocontrolled and Enantioselective Synthesis Pathways

The demand for enantiomerically pure spirocyclic compounds has driven the development of stereocontrolled and enantioselective synthetic routes. These methods are crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.

A notable enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system has been achieved utilizing the "chiron" approach, which employs readily available and enantiomerically pure starting materials from the chiral pool, such as carbohydrates. clockss.orgcrossref.org D-glucose, a common and inexpensive chiral starting material, has been successfully used to construct the core structure of histrionicotoxin alkaloids. clockss.org This strategy leverages the inherent stereochemistry of the carbohydrate to control the stereochemical outcome of the synthesis, providing a reliable pathway to optically active spirocycles. The synthesis begins with the transformation of D-glucose diacetonide into a key intermediate, which then undergoes a series of reactions to build the spirocyclic framework. clockss.org

In a stereocontrolled approach to the spiro skeleton of histrionicotoxin, a key reaction sequence involves a zinc-mediated domino elimination–alkylation of a methyl 5-iodopentofuranoside. clockss.org This is followed by a subsequent Ring-Closing Metathesis (RCM) to construct the 1-azaspiro[5.5]undecane ring system. clockss.org This powerful combination of reactions allows for the efficient assembly of the complex spirocyclic core. The domino reaction sets the stage by creating a diene precursor, which is then subjected to RCM to forge the carbocyclic ring of the spirocycle.

Cyclization Reactions for Spirocyclic Framework Assembly

Cyclization reactions are fundamental to the construction of the 1-azaspiro[5.5]undecane framework, enabling the formation of one or both of the constituent rings in a controlled manner.

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in the synthesis of a wide array of cyclic and macrocyclic compounds, including the 1-azaspiro[5.5]undecane system. This reaction, often catalyzed by ruthenium-based catalysts, facilitates the formation of a carbon-carbon double bond within a molecule, leading to cyclization. In the context of 1-azaspiro[5.5]undecane synthesis, RCM is frequently employed to construct the piperidine or the cyclohexane ring.

A key strategy involves the synthesis of a diene precursor containing the necessary atoms for the spirocyclic core. This diene is then subjected to RCM to effect the ring closure. For instance, an approach towards the histrionicotoxin alkaloids involved the addition of allyllithium to an allylimine, followed by RCM to form the spirocyclic skeleton. clockss.org The efficiency and functional group tolerance of modern RCM catalysts make this a highly attractive method for complex molecule synthesis.

Table 1: Application of RCM in the Synthesis of a 1-Azaspiro[5.5]undecane Precursor

PrecursorCatalystProductKey TransformationReference
Acyclic diene derived from an allylimineGrubbs' Catalyst1-Azaspiro[5.5]undecane derivativeFormation of the piperidine ring via cyclization clockss.org

A variety of intramolecular cyclization techniques beyond RCM have been successfully applied to the synthesis of the 1-azaspiro[5.5]undecane skeleton. These methods often offer alternative pathways with different substrate requirements and stereochemical outcomes.

One direct approach involves a mercury(II) triflate-catalyzed cycloisomerization of linear amino ynone substrates. This method allows for the one-step construction of the 1-azaspiro[5.5]undecane skeleton, which has been utilized in the total and formal syntheses of histrionicotoxin alkaloids. nih.govresearcher.life

Another powerful strategy is the use of a tandem conjugate addition/intramolecular dipolar cycloaddition cascade. In a stereoselective approach, the reaction of a cyclohexanone oxime derivative with a bis(phenylsulfonyl)-1,3-butadiene leads to a transient nitrone, which then undergoes an intramolecular cycloaddition to form a bicyclic isoxazolidine. Reductive cleavage of the N-O bond in this intermediate furnishes the desired 1-azaspiro[5.5]undecane core. This methodology has been successfully applied to the formal total synthesis of (±)-perhydrohistrionicotoxin.

Furthermore, a Prins cascade cyclization has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the utility of cascade reactions in constructing spirocyclic systems. nih.gov While not the exact carbon-analogue, this highlights the potential of such intramolecular cyclizations in accessing related spirocyclic frameworks.

Table 2: Intramolecular Cyclization Strategies for 1-Azaspiro[5.5]undecane and Analogues

Reaction TypeKey Reagents/CatalystsSubstrateProductReference
CycloisomerizationHg(OTf)₂Linear amino ynone1-Azaspiro[5.5]undecane skeleton nih.govresearcher.life
Conjugate Addition/Dipolar CycloadditionBaseCyclohexanone oxime, Dienyl sulfone1-Azaspiro[5.5]undecane derivative
Prins Cascade CyclizationLewis AcidN-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide and aldehydes1,9-Dioxa-4-azaspiro[5.5]undecane derivative nih.gov
Intramolecular Cyclization Techniques
Mercuric Triflate (Hg(OTf)₂) -Catalyzed Cycloisomerization

A powerful and direct approach for the construction of the 1-azaspiro[5.5]undecane skeleton involves a mercuric triflate (Hg(OTf)₂)-catalyzed cycloisomerization. This methodology enables a one-step synthesis from linear amino ynone substrates, representing a significant advancement over traditional multi-step strategies. nih.govresearcher.life

The reaction proceeds via an initial aminoketal formation through a 6-exo-dig intramolecular oxymercuration. This is followed by a Petasis-Ferrier-type cyclization. The final step involves the nucleophilic addition of a mercuric enolate to an iminium ion, which results in the formation of the desired azaspirocyclic structure. beilstein-journals.org This strategy was successfully applied in the total and formal syntheses of histrionicotoxin alkaloids, demonstrating its utility in constructing complex natural products. nih.gov The Hg(OTf)₂ catalyst is effective in promoting the cycloisomerization of various unsaturated bonds, making it a versatile tool in organic synthesis. beilstein-journals.orgnih.govnih.gov

Starting Material Catalyst Key Transformation Product Reference
Linear amino ynoneHg(OTf)₂Cycloisomerization1-Azaspiro[5.5]undecane skeleton nih.gov
Samarium Iodide (SmI₂)-Mediated Radical Ring Expansion

Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent widely used in organic synthesis for its ability to mediate a variety of reductive coupling and cyclization reactions under mild conditions. nih.govwikipedia.org One of its notable applications in the synthesis of azaspiro compounds is the mediation of radical ring expansion reactions.

In the formal total synthesis of histrionicotoxin alkaloids, a SmI₂-mediated ring expansion was a key step in constructing the 1-azaspiro[5.5]undecane skeleton. semanticscholar.org This reaction typically involves the reduction of an alkyl halide to generate a radical intermediate, which then undergoes a ring expansion cascade. nih.gov The high oxophilicity of samarium and its ability to coordinate to multiple Lewis basic centers often lead to well-defined transition states, resulting in excellent stereoselectivity. nih.govsemanticscholar.org The reactivity and chemoselectivity of SmI₂ can be fine-tuned by the choice of solvents and additives, making it a powerful tool for complex molecule synthesis. wikipedia.orgbohrium.com

Methodology Reagent Key Application Significance Reference
Radical Ring ExpansionSamarium(II) Iodide (SmI₂)Synthesis of the 1-azaspiro[5.5]undecane skeleton for histrionicotoxin alkaloidsProvides a key step with high stereocontrol for constructing the complex spirocyclic system. semanticscholar.org
Tandem Conjugate Addition/Dipolar Cycloaddition Cascades

Tandem or cascade reactions offer an efficient approach to building molecular complexity from simple starting materials in a single operation. For the synthesis of precursors to the 1-azaspiro[5.5]undecane core, a tandem conjugate addition/dipolar cycloaddition strategy has proven effective. nih.gov

This sequence can be initiated by the intramolecular conjugate addition of an oxime to an unsaturated system, which generates an intermediate nitrone. This nitrone then undergoes an intramolecular [3+2] dipolar cycloaddition to furnish a tricyclic isoxazolidine. nih.govbeilstein-journals.org These isoxazolidine products serve as valuable precursors to the histrionicotoxin alkaloids. The stereochemical outcome of the cycloaddition can be controlled, leading to the desired core structure. nih.govacs.org This methodology highlights the power of cascade reactions to rapidly assemble complex polycyclic systems.

Reaction Cascade Intermediate Final Product Type Application Reference
Intramolecular Conjugate Addition / Intramolecular Dipolar CycloadditionNitroneTricyclic IsoxazolidinePrecursor to histrionicotoxin alkaloids nih.gov
Palladium-Catalyzed Cyclization Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cascade cyclizations (PCCs) are particularly powerful for the rapid assembly of polycyclic and heterocyclic scaffolds. nih.gov While a specific palladium-catalyzed cyclization for 1-azaspiro[5.5]undecan-4-one, 1-methyl- is not detailed in the provided context, the general principles of PCCs are highly applicable to the synthesis of such complex structures. These reactions can orchestrate multiple ring-forming events in a single synthetic operation, leading to a significant increase in molecular complexity with high step economy. nih.gov

Formic Acid-Induced Cyclization Protocols

Formic acid can serve as a versatile reagent in organic synthesis, acting as a reducing agent or a source of carbon monoxide in certain reactions. In the context of cyclization, a mixture of formic acid and acetic anhydride can be used as a carbon monoxide surrogate for the reductive cyclization of 2'-nitrochalcones to afford 2-aryl-4-quinolones. mdpi.com This method avoids the need for pressurized CO gas, making it more accessible. While this specific example leads to a quinolone, the underlying principle of formic acid-induced reductive cyclization could potentially be adapted for the synthesis of other heterocyclic systems, including azaspiro compounds, under appropriate conditions.

Multicomponent Reaction (MCR) Strategies for Spiro Heterocycle Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. rsc.orgnih.gov This strategy is particularly well-suited for the synthesis of complex heterocyclic scaffolds, including spiro heterocycles. nih.govresearchgate.netrsc.org

The power of MCRs lies in their ability to rapidly construct complex molecules in a convergent and atom-economical fashion. By carefully choosing the starting components, a wide variety of functional groups can be incorporated into the final spirocyclic product, allowing for further synthetic manipulations. The use of microwave assistance in MCRs has also been shown to accelerate reaction rates and improve yields for the synthesis of spiro heterocyclic compounds. nih.govresearchgate.netrsc.org

Strategy Key Features Advantages Application References
Multicomponent Reactions (MCRs)Three or more reactants in one pot.High efficiency, atom economy, molecular diversity.Synthesis of diverse spiro heterocyclic scaffolds. rsc.orgnih.govnih.govresearchgate.netrsc.org

Annulation Reactions in Spiro Undecane Formation

Annulation reactions, which involve the fusion of a new ring onto an existing molecule through the formation of two new bonds, are fundamental in the construction of cyclic and polycyclic systems. scripps.edu The Robinson annulation, a classic example, is a powerful method for creating a six-membered ring by combining a Michael addition with an intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.com

This methodology is directly relevant to the synthesis of the 1-azaspiro[5.5]undecane skeleton, which contains two six-membered rings. By strategically applying annulation reactions, including spiroannulation techniques, the carbocyclic and heterocyclic rings of the target molecule can be constructed. scripps.edunih.gov Enantioselective versions of annulation reactions have also been developed, allowing for the synthesis of chiral spiro compounds. ias.ac.in

Allylic Rearrangements in Azaspirocycle Construction

Sigmatropic rearrangements, particularly those involving allylic systems, provide a powerful and stereoselective means of constructing carbon-nitrogen bonds, a key feature of azaspirocycles.

The Overman rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement of allylic trichloroacetimidates, is a highly effective method for the synthesis of allylic amines from allylic alcohols. wikipedia.orgorganic-chemistry.org This reaction proceeds through a suprafacial, chair-like transition state, which allows for a high degree of stereocontrol. organic-chemistry.org The rearrangement can be promoted thermally or by the use of metal catalysts such as Hg(II) or Pd(II) salts. wikipedia.org

The process begins with the formation of an allylic trichloroacetimidate from the corresponding allylic alcohol and trichloroacetonitrile in the presence of a base. thermofisher.com Subsequent heating or catalysis induces the wikipedia.orgwikipedia.org-sigmatropic shift, leading to the formation of an allylic trichloroacetamide with a 1,3-transposition of the alcohol and amine functionalities. organic-chemistry.orgthermofisher.com This methodology is valuable in the synthesis of complex nitrogen-containing molecules, including azaspirocycles, where the newly formed allylic amine can be further elaborated to construct the heterocyclic ring.

Reaction NameReactantsKey TransformationCatalyst (Optional)
Overman RearrangementAllylic alcohol, Trichloroacetonitrile wikipedia.orgwikipedia.org-Sigmatropic rearrangement of an allylic trichloroacetimidateHg(II) or Pd(II) salts

This table outlines the essential components of the Overman rearrangement.

Aminoallylation and Subsequent Cyclization

A direct approach to the synthesis of the 1-azaspiro[5.5]undecane ring system involves the addition of an allyl nucleophile to an imine or a related electrophile, followed by a ring-closing metathesis (RCM) reaction. This strategy allows for the convergent assembly of the spirocyclic core.

In one such approach, the synthesis of the 1-azaspiro[5.5]undecane ring system, a common feature of the histrionicotoxin alkaloids, was achieved from D-glucose. clockss.org A key step in this synthesis involves the addition of allyllithium to an allylimine, which serves to introduce the necessary carbon framework and nitrogen atom. clockss.org The resulting amino diene is then subjected to ring-closing metathesis using a ruthenium catalyst, such as Grubbs' catalyst, to form the piperidine ring of the azaspirocycle. clockss.org This powerful combination of reactions provides a stereocontrolled route to the desired spirocyclic system. clockss.org

StepReaction TypeKey ReagentsIntermediate/Product
1AminoallylationAllylimine, AllyllithiumAmino diene
2CyclizationRing-Closing Metathesis (RCM)1-Azaspiro[5.5]undecane derivative

This table details a two-step sequence for the construction of a 1-azaspiro[5.5]undecane derivative.

Specific Synthetic Routes Towards 1-Azaspiro[5.5]undecan-4-one, 1-methyl- and Direct Substituents

The synthesis of specific derivatives of the 1-azaspiro[5.5]undecane core often requires tailored synthetic strategies. The following section details a method for a closely related structural analogue.

The synthesis of 1-Methyl-1-azaspiro[5.5]undecan-5-one has been reported, providing a valuable precedent for the construction of related azaspirocyclic ketones. acs.org While the full experimental details are concise in the initial communication, the work provides a clear indication of a successful synthetic route. acs.orgacs.org The synthesis of this specific analogue is a key step towards understanding the reactivity and potential applications of this class of compounds. Further details on the specific reagents, reaction conditions, and yields would be necessary for the reproduction and adaptation of this synthesis to other related targets. acs.org

CompoundMolecular FormulaKey Synthetic Precursors (Hypothetical)Reference
1-Methyl-1-azaspiro[5.5]undecan-5-oneC11H19NON-methylated piperidine derivative, Cyclohexanone derivative acs.org

This table provides a summary of the known information regarding the synthesis of 1-Methyl-1-azaspiro[5.5]undecan-5-one.

Preparation of Substituted 1-Azaspiro[5.5]undecan-4-ones (e.g., 2-ethyl-2,5-dimethyl-1-azaspiro[5.5]undecan-4-one)

The synthesis of substituted 1-azaspiro[5.5]undecan-4-ones, such as the hypothetical 2-ethyl-2,5-dimethyl-1-azaspiro[5.5]undecan-4-one, requires versatile strategies that allow for the precise installation of various alkyl groups on the spirocyclic core. General methodologies for constructing substituted spiropiperidines can be adapted for this purpose. These strategies often fall into two main categories: forming the piperidine ring onto a pre-existing carbocycle, or constructing the carbocyclic ring onto a pre-formed piperidine. whiterose.ac.uk

One effective approach involves the alkylation of piperidine-based precursors followed by cyclization. For instance, a synthetic route could begin with a suitably substituted piperidine derivative. A key strategy for forming the second ring involves an intramolecular attack of a nitrile function by an organolithium species, which can be generated through a halogen/lithium exchange, to build the spiro-center. nih.gov Another powerful method is the reductive cyclization of an alkylated α-amino nitrile onto an alkene, which can yield spiropiperidines with good yield and high diastereoselectivity. whiterose.ac.uk The synthesis and structure-activity relationships of novel spiro-piperidine derivatives are often explored to identify potent and selective antagonists for various receptors, demonstrating the modularity of these synthetic approaches. nih.gov The development of versatile synthetic routes is crucial for exploring the chemical space around the azaspiro[5.5]undecane scaffold, enabling the creation of diverse libraries of compounds for biological screening. researchgate.net

Contemporary Methodological Advancements in Azaspiro Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green tool in modern synthetic chemistry, offering significant advantages over conventional heating methods for the synthesis of heterocyclic compounds. ijpsjournal.comsphinxsai.com The use of microwave irradiation can lead to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes. mdpi.com This rapid and efficient heating is due to the direct coupling of microwave energy with the polar molecules in the reaction mixture, a process known as dielectric heating. ijpsjournal.com

This technology is particularly well-suited for multicomponent reactions (MCRs) used to assemble complex molecular architectures like spiro heterocycles. nih.gov The key benefits of microwave-assisted protocols include not only shorter reaction times but also higher product yields, improved product purities, and enhanced energy efficiency. mdpi.commdpi.com These advantages align with the principles of green chemistry by reducing solvent usage and energy consumption. sphinxsai.com The application of microwave-assisted synthesis to azaheterocycles has demonstrated its potential for the rapid and sustainable construction of diverse and complex molecular scaffolds. nih.gov

The following table provides a comparison between conventional heating and microwave-assisted methods for the synthesis of representative heterocyclic compounds, illustrating the typical improvements observed.

ReactionMethodReaction TimeYield (%)Reference
Synthesis of bis-pyrimidine derivativesConventional Heating6–15 hours~75-80 mdpi.com
Synthesis of bis-pyrimidine derivativesMicrowave Irradiation10–15 minutes~90 mdpi.com
Synthesis of 1,2,3-triazole derivativesConventional Heating2–4 hours~70-80 mdpi.com
Synthesis of 1,2,3-triazole derivativesMicrowave Irradiation5–10 minutes~80-90 mdpi.com
Bignelli CondensationConventional Heating~2 hours- sphinxsai.com
Bignelli CondensationMicrowave Irradiation12 minutes- sphinxsai.com

Advanced Control of Stereochemistry in 1-Azaspiro[5.5]undecane Synthesis

The three-dimensional structure of 1-azaspiro[5.5]undecane derivatives is critical to their biological function. Consequently, advanced synthetic methods that provide precise control over the relative and absolute stereochemistry of the spirocyclic system are highly valuable.

Diastereoselective Synthesis Approaches

Diastereoselectivity in the synthesis of the 1-azaspiro[5.5]undecane skeleton can be achieved through various catalyst- and substrate-controlled reactions. A notable advancement is the direct one-step construction of the azaspiro[5.5]undecane skeleton from linear amino ynone substrates via a mercuric triflate (Hg(OTf)₂) -catalyzed cycloisomerization, which demonstrates diastereoselectivity. nih.govresearcher.life

Rhodium-catalyzed reactions have also proven effective. For example, a Rh(II)-catalyzed denitrogenative intramolecular transannulation of specific N-sulfonyl-1,2,3-triazoles has been developed to afford diversified 1-azaspiro[5.5]undecanes. researchgate.net Similarly, rhodium(II) acetate can catalyze the transformation of triazoles with ether motifs to generate oxonium ylides, which then undergo a whiterose.ac.ukresearchgate.net-sigmatropic rearrangement to produce substituted heterocycles with high diastereoselectivity. acs.org

Substrate-controlled methods often rely on the inherent stereochemistry of the starting material to direct the formation of new stereocenters. For example, the synthesis of the 1-azaspiro[5.5]undecane ring system from carbohydrate starting materials can involve a stereospecific rearrangement upon desilylation of a nitro alcohol intermediate. rsc.org

Strategies for Enantioselective Construction

Controlling the absolute stereochemistry to produce a single enantiomer is a significant challenge in modern synthesis. Several key strategies are employed for the enantioselective construction of the 1-azaspiro[5.5]undecane core.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. A prominent example is the enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system, a common feature of histrionicotoxin alkaloids, starting from D(+)-glucose. crossref.orgclockss.org The inherent chirality of the glucose molecule is transferred through a series of reactions to establish the absolute stereochemistry of the final spirocyclic product.

Asymmetric Catalysis: This strategy employs a small amount of a chiral catalyst to induce enantioselectivity. Chiral phosphoric acid catalysts have been used to promote intramolecular asymmetric aza-Michael cyclizations, yielding 3-spiropiperidines with high enantiomeric ratios (up to 96:4 er). whiterose.ac.ukrsc.org Another powerful method involves the use of chiral dirhodium tetracarboxylate catalysts, which can achieve highly enantioselective and diastereoselective cyclopropanation reactions to form various azaspiro[n.2]alkanes. nih.govresearchgate.net

Enzymatic Resolution: Biocatalysis offers a green and highly selective method for separating enantiomers. For instance, a lipase-mediated kinetic resolution can be used to resolve a racemic mixture of an alcohol intermediate, allowing for the isolation of one enantiomer with a high enantiomeric excess. This enantiopure intermediate can then be carried forward to synthesize the final chiral target. mdpi.com

Chemical Reactivity and Derivatization of the 1 Azaspiro 5.5 Undecan 4 One, 1 Methyl Scaffold

Functional Group Interconversions on the Spiro Undecane System

The versatility of the 1-azaspiro[5.5]undecane scaffold is significantly enhanced by the potential for interconversion of its constituent functional groups. While direct studies on 1-Azaspiro[5.5]undecan-4-one, 1-methyl- are limited, the chemical literature on related structures, particularly within the synthesis of histrionicotoxin (B1235042) alkaloids, provides valuable insights into potential transformations.

Key functional group interconversions often revolve around the carbonyl and amino moieties. For instance, the ketone at the C-4 position can be transformed into a variety of other functional groups. Standard organic synthesis methodologies can be applied to achieve these transformations. fiveable.me

Table 1: Potential Functional Group Interconversions at C-4

Starting Functional GroupReagents and ConditionsResulting Functional Group
Ketone1. NaBH₄, MeOH2. H₃O⁺Secondary Alcohol
Ketone1. R-MgBr, Et₂O2. H₃O⁺Tertiary Alcohol
KetoneNH₂OH·HCl, PyridineOxime
KetoneR-NH₂, NaBH₃CNSecondary Amine
KetonePh₃P=CHR, THFAlkene (Wittig Reaction)

Reduction and Oxidation Reactions of Ketone and Nitrogen functionalities

Reduction of the Ketone:

The ketone functionality at the C-4 position is readily susceptible to reduction by various hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for the reduction of ketones to secondary alcohols. masterorganicchemistry.comlibretexts.orgumn.edu In the context of 1-Azaspiro[5.5]undecan-4-one, 1-methyl-, treatment with NaBH₄ in a protic solvent like methanol or ethanol would be expected to yield 1-methyl-1-azaspiro[5.5]undecan-4-ol. The stereochemical outcome of this reduction would likely result in a mixture of diastereomers, with the hydride approaching from the sterically less hindered face.

More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would also effectively reduce the ketone. However, given the presence of the tertiary amine, the choice of reducing agent and reaction conditions must be carefully considered to avoid undesired side reactions.

Oxidation of the Nitrogen:

The tertiary nitrogen atom in the 1-methyl-1-azaspiro[5.5]undecane system can undergo oxidation. Common oxidizing agents for tertiary amines include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. This oxidation typically leads to the formation of an N-oxide. google.com The resulting 1-methyl-1-azaspiro[5.5]undecan-4-one N-oxide would exhibit altered polarity and basicity compared to the parent amine. N-oxides can be thermally labile and may undergo elimination reactions, providing a potential route to unsaturated derivatives. The oxidation of N-methylpiperidine derivatives is a well-established transformation in organic chemistry. wikimedia.org

Electrophilic and Nucleophilic Substitution Reactions on the Ring System

Electrophilic Substitution:

Direct electrophilic substitution on the saturated carbocyclic or heterocyclic rings of the 1-azaspiro[5.5]undecane system is generally challenging due to the lack of inherent electronic activation. However, the presence of the ketone allows for potential electrophilic substitution at the α-carbons (C-3 and C-5) via an enolate intermediate. Under basic conditions, deprotonation of one of the α-carbons can generate an enolate, which can then react with various electrophiles.

Table 2: Potential Electrophilic α-Substitution Reactions

Reaction TypeElectrophileReagents and ConditionsProduct
AlkylationR-X (Alkyl halide)LDA, THF, -78 °Cα-Alkyl ketone
Aldol AdditionR-CHO (Aldehyde)NaOH, H₂O/EtOHα-(β-Hydroxyalkyl) ketone
HalogenationBr₂, HBrAcetic acidα-Bromo ketone

The regioselectivity of these reactions would be influenced by the steric environment around the α-carbons and the specific reaction conditions employed. Asymmetric alkylation of cyclic ketones is a well-developed field, and chiral auxiliaries or catalysts could potentially be used to achieve stereocontrol in these reactions. researchgate.netnih.govnih.govresearchgate.net

Nucleophilic Substitution:

Nucleophilic substitution reactions are more likely to occur at the carbonyl carbon. The ketone at C-4 can undergo nucleophilic addition, a fundamental reaction of carbonyl compounds. organic-chemistry.orgresearchgate.net A wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), cyanide, and amines, can add to the carbonyl group, leading to the formation of alcohols or imines, respectively. These reactions provide a powerful tool for introducing new carbon or heteroatom substituents at the C-4 position.

Ring Expansion and Contraction Methodologies Applied to Azaspiro[5.5]undecanes

Methodologies for altering the ring size of the 1-azaspiro[5.5]undecane scaffold are of significant interest for accessing novel spirocyclic systems.

Ring Expansion:

While there is limited information on the ring expansion of pre-formed 1-azaspiro[5.5]undecanes, the synthesis of this very scaffold often employs ring expansion strategies. For instance, the 1-azaspiro[5.5]undecane framework, central to histrionicotoxin alkaloids, has been constructed via a samarium iodide (SmI₂)-mediated ring expansion of a 1-azaspiro[4.5]decane precursor. This highlights the feasibility of expanding a five-membered ring fused to the piperidine core to the desired six-membered ring.

Ring Contraction:

Ring contraction of the 1-azaspiro[5.5]undecan-4-one system could potentially be achieved through rearrangements such as the Favorskii rearrangement. nrochemistry.comddugu.ac.inalfa-chemistry.compurechemistry.orgwikipedia.org This would first require the α-halogenation of the ketone at either the C-3 or C-5 position. Treatment of the resulting α-halo ketone with a base, such as an alkoxide, could induce a rearrangement to form a cyclopropanone intermediate, which would then undergo nucleophilic ring-opening to yield a ring-contracted carboxylic acid derivative. For example, α-bromination of 1-Azaspiro[5.5]undecan-4-one, 1-methyl- followed by treatment with sodium methoxide could potentially lead to a derivative of 1-methyl-1-azaspiro[4.5]decane-4-carboxylic acid methyl ester. The success of this transformation would depend on the feasibility of the initial halogenation and the subsequent rearrangement pathway.

Stereoselective Introduction and Modification of Side Chains

The stereoselective introduction and modification of side chains on the 1-azaspiro[5.5]undecane scaffold is crucial for the synthesis of biologically active molecules, as exemplified by the diverse structures of the histrionicotoxin alkaloids.

The ketone at C-4 serves as a key handle for the introduction of new stereocenters. Nucleophilic addition of organometallic reagents to the carbonyl group can generate tertiary alcohols with a new stereocenter at C-4. The facial selectivity of this addition can often be controlled by the steric hindrance imposed by the spirocyclic system, and by the use of chiral reagents or catalysts.

Furthermore, once a side chain is introduced, its functional groups can be further modified. For example, if an alkenyl side chain is introduced via a Wittig reaction at C-4, it can undergo a variety of stereoselective transformations such as epoxidation, dihydroxylation, or hydrogenation.

In the context of histrionicotoxin synthesis, stereoselective methods have been developed to introduce side chains at other positions of the 1-azaspiro[5.5]undecane core. These strategies often rely on substrate control, where the existing stereochemistry of the scaffold directs the approach of incoming reagents. Similar principles could be applied to the derivatization of 1-Azaspiro[5.5]undecan-4-one, 1-methyl-.

Future Directions and Emerging Research Opportunities

Development of Novel and Highly Efficient Stereoselective Synthetic Routes for Functionalized Analogues

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods is paramount for producing enantiomerically pure azaspiro[5.5]undecane analogues. Future research should prioritize the creation of novel synthetic routes that offer high efficiency, scalability, and precise control over stereochemistry.

One promising approach involves the use of biocatalysis, employing enzymes like D-aminoacylase to catalyze key steps such as double Michael additions, which can produce specific isomers in high yields. researchgate.net Asymmetric synthesis, utilizing chiral auxiliaries or catalysts, represents another critical area for exploration. For instance, adapting reductive-cyclization and alkylation-cyclization procedures, which have been successful for related diazaspiro systems, could lead to the synthesis of specific stereoisomers of functionalized 1-azaspiro[5.5]undecane derivatives. researchgate.net The goal is to move beyond racemic mixtures and develop robust methods for generating a diverse library of single-enantiomer compounds, which is essential for detailed structure-activity relationship (SAR) studies and the identification of potent and selective drug candidates.

Integration of Advanced Computational and Experimental Approaches for Mechanism Elucidation and Rational Drug Design

To accelerate the discovery of new drugs based on the azaspiro[5.5]undecane scaffold, a synergistic approach combining computational modeling and experimental validation is essential. Molecular docking and dynamics simulations can predict the binding modes of these compounds with various biological targets, providing insights into the molecular interactions that govern their activity. This computational data can guide the rational design of new analogues with improved affinity and selectivity.

For example, protein crystallography has been successfully used to optimize hit compounds for related triazaspiro[5.5]undecanone derivatives, leading to a 1400-fold improvement in potency. researchgate.netnih.gov Applying similar structure-based drug design strategies to 1-methyl-1-azaspiro[5.5]undecan-4-one derivatives could significantly enhance their therapeutic properties. By elucidating the precise mechanism of action at a molecular level, researchers can design next-generation compounds with optimized pharmacokinetic and pharmacodynamic profiles, minimizing off-target effects and maximizing therapeutic efficacy.

Exploration of New Biological Targets and Therapeutic Applications for Azaspiro[5.5]undecanes (In Vitro)

The azaspiro[5.5]undecane core is a privileged scaffold, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov Derivatives have already shown potential in a wide range of therapeutic areas. Future in vitro research should aim to broaden the scope of biological targets investigated for this class of compounds.

Systematic screening of diverse libraries of functionalized azaspiro[5.5]undecanes against a wide panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. For instance, different analogues have been identified as inhibitors of METTL3 (implicated in cancer), soluble epoxide hydrolase (sEH) (relevant for chronic kidney disease), and MmpL3 (a target for tuberculosis). researchgate.netnih.govosi.lvnih.gov The structural versatility of the azaspiro[5.5]undecane scaffold allows for the introduction of various functional groups, enabling the fine-tuning of activity against specific targets. This exploration could lead to the discovery of first-in-class inhibitors for previously undrugged targets.

Azaspiro[5.5]undecane Derivative Class Investigated Biological Target Potential Therapeutic Area
1,4,9-Triazaspiro[5.5]undecan-2-onesMETTL3 (Methyltransferase-like protein 3)Cancer (e.g., Acute Myeloid Leukemia) researchgate.netnih.gov
1-Oxa-4,9-diazaspiro[5.5]undecanessEH (soluble Epoxide Hydrolase)Chronic Kidney Disease nih.gov
1-Oxa-9-azaspiro[5.5]undecanesMmpL3 (Mycobacterial membrane protein Large 3)Tuberculosis osi.lv
1,9-Diazaspiro[5.5]undecanesAcetyl-CoA Carboxylase (ACC)Obesity nih.gov
2,4-Diazaspiro[5.5]undecane-1,5,9-triones-Cancer (Liver Adenocarcinoma) arkat-usa.org

Investigation of Sustainable and Green Chemistry Approaches for Synthesis

In line with modern pharmaceutical development, future synthetic efforts for 1-azaspiro[5.5]undecan-4-one, 1-methyl- and its analogues must incorporate the principles of green chemistry. nih.gov The goal is to develop environmentally benign synthetic processes that are both efficient and sustainable. This involves minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.